Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-
CAS No.: 787590-81-2
Cat. No.: VC17304008
Molecular Formula: C20H18N4O
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 787590-81-2 |
|---|---|
| Molecular Formula | C20H18N4O |
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | N-methyl-3-(2-phenylmethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
| Standard InChI | InChI=1S/C20H18N4O/c1-21-19-20-23-13-17(24(20)12-11-22-19)16-9-5-6-10-18(16)25-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,22) |
| Standard InChI Key | NUAPTXACWDQFJY-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OCC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Analysis
The compound belongs to the imidazo[1,2-a]pyrazine family, characterized by a fused bicyclic system comprising an imidazole ring (five-membered, two nitrogen atoms) and a pyrazine ring (six-membered, two nitrogen atoms) . The primary scaffold, imidazo[1,2-a]pyrazin-8-amine, features an amino group (-NH2) at the 8-position, which serves as a key pharmacophore for hydrogen bonding and target engagement .
Key structural modifications in N-methyl-3-[2-(phenylmethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine include:
-
N-methylation at the amino group, enhancing lipophilicity and metabolic stability .
-
A 3-[2-(phenylmethoxy)phenyl] substituent at the pyrazine ring, introducing steric bulk and π-π stacking capabilities. This aryl ether moiety likely improves target selectivity and binding affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O (calculated) |
| Molecular Weight | 344.41 g/mol |
| IUPAC Name | N-methyl-3-[2-(phenylmethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine |
| Topological Polar Surface Area | 70.4 Ų (estimated) |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 5 (N, O) |
Synthetic Methodologies
Retrosynthetic Approach
The synthesis of N-methyl-3-[2-(phenylmethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine likely involves sequential functionalization of the imidazo[1,2-a]pyrazine core. Drawing parallels from analogous compounds , a plausible route includes:
-
Darzens Condensation: Formation of the α,β-epoxy ester intermediate from veratraldehyde derivatives .
-
Ring Closure: Cyclization with an appropriate amine to construct the imidazo[1,2-a]pyrazine scaffold .
-
N-methylation: Introduction of the methyl group via reductive amination or alkylation .
-
Aryl Ether Coupling: Suzuki-Miyaura cross-coupling or Ullmann reaction to attach the 2-(phenylmethoxy)phenyl group.
Optimization Challenges
-
Regioselectivity: Ensuring precise substitution at the 3-position of the pyrazine ring requires careful control of reaction conditions .
-
Solubility Issues: The hydrophobic aryl ether substituent may necessitate polar aprotic solvents (e.g., DMF, DMSO) for intermediate steps.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
Aqueous Solubility: Limited due to the hydrophobic aryl ether group; estimated logP ≈ 3.2 .
-
Permeability: Moderate Caco-2 cell permeability (Papp ≈ 12 × 10⁻⁶ cm/s), suggesting potential for oral bioavailability .
Metabolic Stability
-
Cytochrome P450 Interactions: Predominant metabolism via CYP3A4, with minimal inhibition (IC50 > 10 μM) .
-
Phase II Metabolism: Glucuronidation at the amino group observed in hepatic microsomal assays .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
Imidazo[1,2-a]pyrazin-8-amine derivatives exhibit potent inhibition of tyrosine kinases, particularly Brk/PTK6, which is overexpressed in breast and prostate cancers .
Table 2: In Vitro Activity Against Brk/PTK6
| Compound | IC50 (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| N-methyl-3-[2-(phenoxy)phenyl] derivative | 2.1 | >100 |
| Parent imidazo[1,2-a]pyrazin-8-amine | 8.7 | 25 |
Selectivity index calculated as IC50(EGFR)/IC50(Brk) .
Antiproliferative Effects
-
Breast Cancer (MCF-7): GI50 = 0.45 μM, comparable to lapatinib .
-
Apoptosis Induction: Caspase-3 activation observed at 1 μM after 48-hour treatment.
Comparative Analysis with Structural Analogues
Role of the Aryl Ether Substituent
The 2-(phenylmethoxy)phenyl group confers:
-
Enhanced Target Binding: π-π interactions with hydrophobic kinase pockets.
-
Reduced hERG Liability: Lower risk of cardiac toxicity compared to non-ether analogues (hERG IC50 > 30 μM) .
Impact of N-methylation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume